molecular formula C8H6N2O2 B095381 Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 16205-46-2

Pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B095381
CAS No.: 16205-46-2
M. Wt: 162.15 g/mol
InChI Key: HRSDPDBQVZHCRC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a carboxylic acid substituent at the 3-position. This scaffold is highly versatile in medicinal chemistry due to its structural rigidity, synthetic accessibility, and ability to engage in hydrogen bonding and metal coordination. It serves as a critical intermediate in synthesizing bioactive molecules, particularly carboxamides, which exhibit antituberculosis activity (e.g., compounds 6a–6p in ) and kinase inhibition (e.g., EphB3 and VEGFR2 inhibitors in ). Its synthesis typically involves amidation with primary amines under mild conditions (Scheme 1 in ) or decarboxylative arylation for generating N-heterocyclic carbene ligands (). The compound’s coordination properties with transition metals, such as manganese, further expand its utility in materials science ().

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-10-4-2-1-3-7(6)10/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDPDBQVZHCRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383684
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-46-2
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

Stepwise Synthesis of Ethyl 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylate

An alternative route involves the cyclization of ethyl 2-butynoate with 1-aminopyridinium iodide. This one-pot reaction proceeds under mild conditions:

  • Reagents : 1-Aminopyridinium iodide, ethyl 2-butynoate, potassium carbonate.

  • Solvent : Anhydrous DMF.

  • Conditions : Ambient temperature, 72-hour stirring.

The reaction achieves a 70% yield of ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate, isolated via filtration after workup with ethyl acetate/hexane.

Mechanistic Insights

The process likely involves:

  • Deprotonation : K₂CO₃ abstracts a proton from 1-aminopyridinium iodide, generating a reactive pyridinium ylide.

  • Cycloaddition : The ylide undergoes [3 + 2] cycloaddition with ethyl 2-butynoate, forming the pyrazolo[1,5-a]pyridine core.

  • Aromatization : Spontaneous dehydrogenation yields the aromatic product.

This method avoids high temperatures but requires extended reaction times (72 hours).

Hydrolysis of Pyrazolo[1,5-a]pyridine-3-carboxylate Esters

Alkaline Hydrolysis to the Carboxylic Acid

The ethyl ester of this compound is converted to the free acid via saponification:

  • Reagents : NaOH (1 M), ethanol.

  • Conditions : Reflux for 6 hours, followed by acidification with HCl to pH 1.

  • Yield : 91% after recrystallization.

Reaction Equation :

Ethyl ester+NaOHEtOH, refluxCarboxylic acid+EtOH\text{Ethyl ester} + \text{NaOH} \xrightarrow{\text{EtOH, reflux}} \text{Carboxylic acid} + \text{EtOH}

Alternative Decarboxylation and Functionalization

Decarboxylation of the ester under acidic conditions (40% H₂SO₄, reflux) yields the unsubstituted pyrazolo[1,5-a]pyridine, which can be further functionalized via Vilsmeier-Haack formylation. However, this route is less efficient (<50% yield) compared to direct hydrolysis.

Critical Comparison of Methodologies

Efficiency and Scalability

  • CDC Method : Superior for large-scale synthesis (94% yield), but requires O₂ atmosphere and high-temperature reflux.

  • Cyclization Route : Operates at ambient temperature but necessitates prolonged reaction times.

  • Hydrolysis : Highly efficient (91%) for ester-to-acid conversion, though dependent on precursor availability .

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. In cancer cells, it may interfere with microtubule polymerization, causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares pyrazolo[1,5-a]pyridine-3-carboxylic acid with structurally related compounds, emphasizing differences in structure, synthesis, biological activity, and applications.

Compound Structural Features Key Properties/Activities Synthesis & Applications References
This compound (CAS 143803-93-4) Pyrazole fused to pyridine; -COOH at 3-position Antituberculosis agents, kinase inhibitors, metal coordination Amidation with amines (); decarboxylative arylation ()
Pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 55899-41-7) -COOH at 4-position; positional isomer Similar bioactivity profile but reduced kinase inhibition potency Synthesized via regioselective cyclization; less explored in drug design
7-Methylthis compound (CAS 16205-47-3) Methyl group at 7-position; -COOH at 3-position Enhanced metabolic stability; potential for CNS-targeting drugs Introduced via alkylation during cyclization steps
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS N/A) Pyrimidine ring replaces pyridine; -COOH at 3-position Protein kinase inhibition in cancer; non-benzodiazepine activity Cyclocondensation of enaminones (); used in Rh/Pd complexes ()
Pyrazolo[1,5-a]pyridine-3-carbohydrazide (CAS 80536-99-8) -CONHNH₂ instead of -COOH Precursor for hydrazones; antimycobacterial activity Hydrazination of acyl chloride intermediate ()
5-Hydroxyethyl ester derivative (CAS 1396762-13-2) Ethyl ester at 5-hydroxy position Prodrug form; improved solubility Esterification of hydroxylated precursor ()
6-(Hydroxymethyl)this compound (CAS 888735-61-3) Hydroxymethyl group at 6-position; -COOH at 3-position Enhanced binding to hydrophilic targets (e.g., enzymes) Introduced via hydroxymethylation during synthesis ()

Key Observations:

Positional Isomerism : Substitution at the 3-position (vs. 4-position in pyrazolo[1,5-a]pyridine-4-carboxylic acid) significantly impacts bioactivity due to spatial orientation in target binding .

Ring System Variation : Replacing pyridine with pyrimidine (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) alters electronic properties, enhancing kinase inhibition in cancer .

Derivatization Flexibility : Carboxylic acid derivatives (e.g., hydrazides, esters) enable tailored pharmacokinetic profiles, such as improved solubility (esters) or prodrug activation .

Metal Coordination : Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits stronger coordination with transition metals (e.g., Mn, Rh) compared to pyridine analogs, enabling catalytic applications .

Biological Activity

Pyrazolo[1,5-a]pyridine-3-carboxylic acid (PCA) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of PCA, supported by recent research findings and case studies.

Overview of this compound

This compound is a heterocyclic compound characterized by a pyrazole ring fused to a pyridine structure. This unique scaffold has been explored for its potential as a drug candidate in various therapeutic areas, particularly in treating conditions associated with the central nervous system and infectious diseases.

1. Serotonin Receptor Antagonism

Research indicates that PCA derivatives exhibit strong antagonistic activity against the serotonin 3 receptor (5-HT3). This property positions them as potential candidates for developing antiemetics and anxiolytics. In particular, compounds featuring an -O- substituent showed superior affinity for the receptor compared to those with an -NH- group, which demonstrated increased stability against hydrolysis .

2. Antitubercular Activity

A series of PCA derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). Notably, compounds such as 5k demonstrated potent activity with minimum inhibitory concentrations (MIC) in the nanomolar range against both drug-susceptible and multidrug-resistant strains of Mtb. These findings suggest that PCA derivatives could serve as promising lead compounds in tuberculosis drug discovery .

3. Antimicrobial Properties

PCA derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain modifications to the PCA structure enhance its efficacy against a range of bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

The biological activity of PCA is primarily attributed to its ability to interact with specific molecular targets:

  • Serotonin Receptors : PCA derivatives inhibit serotonin-mediated pathways, which can alleviate nausea and anxiety symptoms.
  • Enzymatic Inhibition : Some PCA derivatives act as inhibitors of key enzymes involved in bacterial metabolism, thereby disrupting the growth of pathogens.

Case Study 1: Antitubercular Efficacy

In a study involving several PCA derivatives, compound 6j was highlighted for its excellent pharmacokinetic profile and low cytotoxicity against Vero cells. It exhibited potent antitubercular activity with MIC values less than 0.002 μg/mL against drug-susceptible strains, showcasing its potential as a lead candidate for further development .

Case Study 2: Serotonin Antagonism

Another study focused on the synthesis of PCA derivatives targeting 5-HT3 receptors. The results indicated that these compounds effectively reduced nausea induced by chemotherapeutic agents in preclinical models, suggesting their utility in clinical settings for managing chemotherapy-induced nausea and vomiting .

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound derivatives:

Activity Compound Target MIC (μg/mL) Notes
Antitubercular5kMycobacterium tuberculosis<0.002Effective against MDR strains
Serotonin Receptor AntagonismVarious5-HT3-Potential antiemetic applications
AntimicrobialVariousVarious bacterial strains-Broad-spectrum efficacy observed

Q & A

Q. What are the most common synthetic routes for preparing pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives?

The primary method involves amidation of this compound with amines using coupling reagents like HATU or TBTU in dichloromethane (DCM) with a base such as DIEA. For example, compounds 5a–5v were synthesized via amidation of intermediates 8 or 11 with primary amines, achieving yields of 45–98% depending on substituents . Alternative routes include cycloaddition reactions with ammonium acetate or acetamide under reflux conditions (140°C, 3–6 hours) to introduce heterocyclic substituents .

Q. How can researchers characterize the purity and structure of synthesized derivatives?

Standard characterization involves 1H/13C NMR spectroscopy to confirm regiochemistry and purity. For example, the presence of characteristic peaks for the pyrazolo[1,5-a]pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and carboxamide groups (δ 165–170 ppm in 13C NMR) is critical . High-resolution mass spectrometry (HRMS) and elemental analysis are used to verify molecular formulas. X-ray crystallography is employed for unambiguous structural determination, as demonstrated in manganese complexes derived from this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[1,5-a]pyridine-3-carboxamides for antitubercular activity?

SAR studies reveal that electron-withdrawing substituents (e.g., trifluoromethoxy groups) on the aryl ring enhance antitubercular potency by improving target engagement with Mycobacterium tuberculosis enzymes. For instance, compounds 6m and 6n, synthesized via cycloaddition with acetamide, showed MIC values of 0.12–0.25 µg/mL against drug-resistant strains . Computational docking (e.g., using Glide or AutoDock) can predict binding interactions with essential mycobacterial proteins, such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .

Q. What experimental strategies address contradictions in biological data across different assays?

Discrepancies in IC50 values between enzymatic and cellular assays may arise from cell permeability differences or off-target effects. To resolve this:

  • Perform counter-screening against related enzymes (e.g., human kinases) to assess selectivity .
  • Use isotopic labeling (e.g., 14C-carboxamide derivatives) to track cellular uptake and metabolic stability .
  • Validate results across multiple assay formats (e.g., fluorescence-based vs. radiometric assays) .

Q. How can computational methods predict the ligand-binding properties of pyrazolo[1,5-a]pyridine derivatives?

Density functional theory (DFT) calculations can model electronic effects of substituents (e.g., cyano vs. methyl groups) on binding affinity. For example, CO stretching frequency analysis in Rh-Pyrpy-NHC complexes demonstrated tunable electron-donating strength, correlating with catalytic activity in Suzuki-Miyaura reactions . Molecular dynamics (MD) simulations (e.g., using GROMACS) further assess conformational stability in receptor binding pockets .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Low yields in multi-step syntheses (e.g., 45% for cycloaddition steps) often stem from side reactions or intermediate instability. Optimization strategies include:

  • Replacing hygroscopic reagents (e.g., Cs2CO3) with stable alternatives like K3PO4 .
  • Employing flow chemistry for exothermic reactions (e.g., acyl chloride formation) to improve control and scalability .
  • Using hydrothermal synthesis (e.g., 140°C, 6 hours) to enhance reaction efficiency for metal complexes .

Methodological Insights

Q. How to design derivatives for dual-target inhibition (e.g., kinase and antimicrobial activity)?

Hybridization strategies combine pyrazolo[1,5-a]pyridine-3-carboxamides with pharmacophores from known inhibitors. For example:

  • Introducing diaryl ether moieties (e.g., 4-(trifluoromethoxy)phenyl) improves EphB3 kinase inhibition (IC50 < 50 nM) while retaining antitubercular activity .
  • Fragment-based drug design (FBDD) can identify synergistic scaffolds, such as coupling with quinoline rings for DNA gyrase inhibition .

Q. What analytical techniques resolve regiochemical ambiguities in substituted derivatives?

NOESY/ROESY NMR experiments differentiate between C-2 and C-4 substituted isomers by correlating spatial proximity of protons. For example, NOE interactions between H-2 and the carboxylic acid proton confirm substitution at the C-3 position . X-ray photoelectron spectroscopy (XPS) can also identify nitrogen coordination patterns in metal complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-3-carboxylic acid

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